5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
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Overview
Description
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is a deuterated analog of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a compound known for its sweet, caramel-like aroma. This compound is naturally found in various fruits such as blackberries, raspberries, and blueberries, and is a key contributor to the aroma of roasted coffee .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation. The intermediate, ethyl 2-oxobutanoate, is condensed with propanal. The self-condensation predominates when a weaker base, such as potassium carbonate, is used. the yield of the desired product increases with the increasing basicity of the bases used. The self-condensation can be suppressed completely in the presence of a stronger base, such as lithium diisopropylamide or potassium tert-butoxide, resulting in about 90% separated yield .
Industrial Production Methods
Industrial production methods for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-oxo-4-methyl-2(5H)-furanone.
Reduction: Formation of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanol.
Substitution: Formation of various substituted furanones depending on the substituent used.
Scientific Research Applications
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a flavoring agent in food chemistry due to its sweet, caramel-like aroma.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Used in the fragrance industry as a key ingredient in various perfumes and scented products.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 involves its interaction with olfactory receptors, leading to the perception of its characteristic sweet, caramel-like aroma. The compound’s molecular structure allows it to bind to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Known for its sweet, maple-like aroma.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its fruity aroma.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its caramel-like aroma.
Uniqueness
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is unique due to its deuterated nature, which makes it useful in various research applications, particularly in studies involving isotopic labeling and tracing. Its distinct sweet, caramel-like aroma also sets it apart from other similar compounds.
Properties
CAS No. |
156420-67-6 |
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Molecular Formula |
C₇H₇D₃O₃ |
Molecular Weight |
145.17 |
Synonyms |
5-(ethyl-2,2,2-d3)-3-hydroxy-4-methyl-2(5H)-furanone |
Origin of Product |
United States |
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